molecular formula C17H17ClFN7O B2668069 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1169963-78-3

1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2668069
CAS No.: 1169963-78-3
M. Wt: 389.82
InChI Key: XGCFBMFISPWTKO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Urea Core:

    • Reacting 3-chloro-4-fluoroaniline with an isocyanate derivative to form the urea core.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to reflux), and catalyst (e.g., triethylamine).
  • Attachment of the Pyrimidine Moiety:

    • Coupling the urea intermediate with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-amine.
    • Reaction conditions: Solvent (e.g., DMF), temperature (elevated), and coupling agents (e.g., EDC, HOBt).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under conditions such as polar aprotic solvents and elevated temperatures.

Major Products:

  • Oxidation products: N-oxides.
  • Reduction products: Reduced amines or alcohols.
  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It can modulate signaling pathways involved in cell growth and apoptosis.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

    1-(3-chloro-4-fluorophenyl)-3-(2-(pyrimidin-4-ylamino)ethyl)urea: Lacks the pyrazole moiety.

    1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and pyrimidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN7O/c1-11-23-15(10-16(24-11)26-8-2-5-22-26)20-6-7-21-17(27)25-12-3-4-14(19)13(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23,24)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFBMFISPWTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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